tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate
Description
tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate is a bicyclic pyrrolidine derivative widely used as an intermediate in pharmaceutical synthesis. Its structure features a benzyl-substituted hexahydropyrrolo[3,4-c]pyrrole core protected by a tert-butyl carbamate group, with oxalic acid as a counterion to enhance stability and crystallinity. The compound is synthesized via a multi-step process involving benzylamine alkylation and subsequent palladium-catalyzed debenzylation (CAS: 186202-73-3) . Its applications span drug discovery, particularly in modulating central nervous system (CNS) targets and kinase inhibitors due to the rigid bicyclic scaffold .
Properties
IUPAC Name |
tert-butyl 2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.C2H2O4/c1-18(2,3)22-17(21)20-12-15-10-19(11-16(15)13-20)9-14-7-5-4-6-8-14;3-1(4)2(5)6/h4-8,15-16H,9-13H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESDJSFCSWUGAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC2C1)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate (CAS No. 2444046-27-7) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.
The molecular formula for this compound is , with a molecular weight of 392.45 g/mol. The compound features a complex structure that includes a hexahydropyrrolo core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.45 g/mol |
| CAS Number | 2444046-27-7 |
| IUPAC Name | This compound |
Research indicates that this compound exhibits various biological activities, primarily through modulation of signaling pathways involved in cell proliferation and apoptosis. The compound has been shown to interact with specific receptors and enzymes that play critical roles in these processes.
- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties by inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
Several studies have investigated the biological effects of related compounds within the same class:
- Study on Anticancer Activity : In vitro assays demonstrated that derivatives of hexahydropyrrolo compounds significantly inhibited the growth of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) by inducing cell cycle arrest and apoptosis .
- Neuroprotection Research : A study focused on neuroprotective effects highlighted that similar compounds reduced neuronal cell death in models of oxidative stress, suggesting a potential mechanism involving the modulation of reactive oxygen species (ROS) levels .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, we compare it with structurally similar compounds.
Table 2: Comparative Biological Activity
| Compound | Antitumor Activity | Neuroprotective Effects |
|---|---|---|
| This compound | Moderate | Yes |
| cis-tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | High | Moderate |
| Other Hexahydropyrrolo Derivatives | Variable | Yes |
Comparison with Similar Compounds
Structural Analogues and Their Key Properties
The following table summarizes critical differences between the target compound and its analogues:
Preparation Methods
Fischer Indolization and Alkylation
The pyrrolo[3,4-c]pyrrole scaffold is synthesized via Fischer indolization of 1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one intermediates with phenylhydrazine derivatives. For example, compound 13 (2-benzylpyrrolo[3,4-b]indole) is formed in 88% yield by reacting dione 3 with phenylhydrazine in acetic acid at 80°C. Subsequent alkylation with benzyl chloride introduces the benzyl group at the N2 position.
Reductive Amination
Alternative routes employ lithium borohydride to reduce pyrrolidine-2,3-dione intermediates. For instance, ethyl malonate derivatives are reduced to diols, followed by tosylation and cyclization with benzylamine to form the bicyclic core. This method achieves 69–82% yields for 4-benzyloctahydropyrrolo[3,4-b]oxazine derivatives.
tert-Butyl Carbamate Protection
Boc Anhydride Coupling
The tertiary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane. For example, intermediate 5 (4-benzyloctahydropyrrolo[3,4-b]oxazine) reacts with Boc₂O under inert conditions, yielding the Boc-protected derivative in 85–92% purity. Optimal conditions require 1.2 equivalents of Boc₂O and catalytic DMAP at 0–25°C.
Deprotection and Salt Formation
The Boc group is selectively removed using HCl in dioxane , followed by oxalate salt formation. In one protocol, the free base is treated with oxalic acid in ethanol, yielding the oxalate salt with >95% purity after recrystallization.
Multi-Step Synthesis from Ethyl Malonate
Stepwise Protocol (Patent CN111518015A)
This method involves four steps:
-
Ethyl malonate cyclization with ammonium acetate in ethanol (80°C, 5 hr).
-
Lithium borohydride reduction in tetrahydrofuran (0°C, 2 hr).
-
Tosylation with p-toluenesulfonyl chloride in dichloromethane.
-
Cyclization with benzylamine in acetonitrile (reflux, 12 hr).
| Step | Reagent/Conditions | Yield |
|---|---|---|
| 1 | Ethanol, 80°C | 64% |
| 2 | LiBH₄, THF | 77% |
| 3 | TsCl, DCM | 52% |
| 4 | Benzylamine, ACN | 88% |
Hydrogenation and Oxalate Precipitation
Catalytic Hydrogenation
A palladium-catalyzed hydrogenation step is critical for reducing nitro or imine intermediates. For example, benzyl-protected intermediates are hydrogenated at 50 psi H₂ in methanol, achieving 92% conversion. The oxalate salt is precipitated by adding oxalic acid to the free base in ethyl acetate.
Comparative Analysis of Methods
Yield and Purity
Industrial Scalability
The multi-step ethyl malonate route (Patent CN111518015A) is preferred for large-scale production due to cost-effective reagents and reproducible yields. In contrast, catalytic hydrogenation, while efficient, involves costly Pd/C catalysts.
Mechanistic Insights
Q & A
Q. Critical Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | CH2Cl2 | Ensures solubility of intermediates |
| Temperature | Room temperature | Avoids side reactions |
| Purification | Flash chromatography | Removes unreacted starting materials |
How is the structural integrity of the compound confirmed post-synthesis?
Answer:
Structural confirmation relies on a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR spectra verify the presence of characteristic peaks (e.g., tert-butyl group at ~1.4 ppm, benzyl protons at ~7.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 316.3948 for C18H24N2O3) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm<sup>-1</sup> for the ester) .
Data Cross-Validation : Discrepancies between experimental and theoretical data (e.g., unexpected splitting in NMR) may indicate stereochemical impurities, necessitating chiral HPLC or X-ray crystallography for resolution .
What safety protocols are critical when handling this compound?
Answer:
Based on hazard assessments:
- Personal Protective Equipment (PPE) :
- Engineering Controls : Fume hoods for reactions, with secondary containment to prevent environmental release .
- First Aid : Immediate rinsing with water for eye/skin contact; medical consultation required for ingestion .
Toxicological Note : No carcinogenicity (IARC/OSHA), but acute oral toxicity (Category 4) and respiratory irritation (Category 3) warrant caution .
How can reaction conditions be optimized for higher yield and enantiomeric purity?
Answer:
Advanced optimization strategies include:
- Catalysis : Palladium-catalyzed amination (e.g., for introducing benzyl groups) improves regioselectivity .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require lower temperatures to suppress racemization .
- Chiral Resolution : Use of chiral auxiliaries or enzymatic resolution to isolate enantiomers (e.g., (3aR,6aS) vs. (3aS,6aR)) .
Case Study : In the synthesis of a related pyrrolidine derivative, Boc-deprotection with HCl followed by LiOH hydrolysis achieved >95% enantiomeric excess (ee) .
What mechanistic insights exist for the compound’s potential pharmacological activity?
Answer:
While direct studies are limited, structural analogs suggest:
Q. Structure-Activity Relationship (SAR) :
| Modification | Biological Impact |
|---|---|
| Benzyl group | Enhances lipophilicity and blood-brain barrier penetration |
| Oxalate salt | Improves aqueous solubility for in vivo studies |
How are solubility challenges addressed in experimental settings?
Answer:
Q. HT-Solubility Assay Data :
| Solvent System | Solubility (mg/mL) |
|---|---|
| Phosphate buffer (pH 7.4) | 0.2 |
| 10% DMSO/water | 5.8 |
How is crystallographic data analyzed to resolve structural ambiguities?
Answer:
- Software : SHELX suite (SHELXL for refinement, SHELXD for phase solution) is widely used for small-molecule crystallography .
- Key Metrics :
Example : A related cyclopenta-pyrrolo derivative showed twinning (twin law -h, -k, l), resolved via SHELXL’s TWIN command .
What strategies mitigate discrepancies in spectroscopic data during characterization?
Answer:
- Dynamic NMR : Resolves conformational exchange broadening in <sup>1</sup>H NMR (e.g., chair-boat transitions in pyrrolidine rings) .
- 2D Techniques : HSQC and HMBC correlate <sup>1</sup>H-<sup>13</sup>C couplings to assign quaternary carbons .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts, aiding peak assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
